N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a furan ring, a carbamoyl group, a sulfanyl group, and an imidazoquinazolinone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the furan ring might be synthesized through a Paal-Knorr synthesis . The carbamoyl group could be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring and the imidazoquinazolinone group are both heterocyclic structures, which could have interesting effects on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents used. The benzyl group could undergo reactions such as oxidation or halogenation. The furan ring is an aromatic structure, so it might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl group could increase its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
- Antitumor Activity : Researchers have investigated derivatives of this compound for their potential as antitumor agents. The benzimidazole moiety, combined with the imidazoquinazoline scaffold, may exhibit selective cytotoxicity against cancer cells .
- Epstein–Barr Virus (EBV) Inhibition : Some analogs of this compound have been evaluated for their ability to inhibit EBV early antigen activation, which is relevant in antiviral drug development .
- Transition Metal-Catalyzed Reactions : The imidazoquinazoline core can serve as a versatile building block in transition metal-catalyzed reactions. For instance, Suzuki–Miyaura cross-coupling reactions have been successfully applied using boron reagents, including organoboron derivatives .
- Boron Reagents for Suzuki–Miyaura Coupling : The compound’s boron-containing substituents could be explored as reagents in Suzuki–Miyaura coupling, a powerful method for carbon–carbon bond formation. These reactions are mild, functional group tolerant, and environmentally benign .
- Imidazole Derivatives : The imidazole moiety in this compound is a five-membered heterocycle with diverse applications. Imidazoles are prevalent in pharmaceuticals, agrochemicals, and materials due to their unique electronic properties .
Medicinal Chemistry and Drug Discovery
Organic Synthesis and Catalysis
Heterocyclic Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-3-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c33-23(28-15-18-7-2-1-3-8-18)13-12-22-26(35)32-25(30-22)20-10-4-5-11-21(20)31-27(32)37-17-24(34)29-16-19-9-6-14-36-19/h1-11,14,22H,12-13,15-17H2,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPOHQMIHCQUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
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